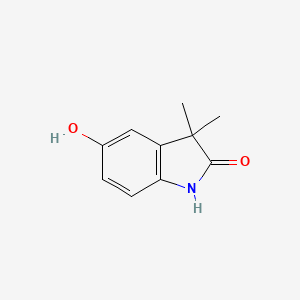

5-Hydroxy-3,3-dimethylindolin-2-one

説明

Significance of 2-Oxindole Core Structures in Natural Products and Synthetic Chemistry

The 2-oxindole core is a recurring motif in a vast array of natural products, often contributing significantly to their biological activity. researchgate.netrsc.org The absolute configuration and the nature of substituents at the C-3 position of the oxindole (B195798) ring play a crucial role in determining the bioactivity of these molecules. researchgate.netrsc.orgrsc.org This structural feature has spurred extensive research into the development of new synthetic methodologies to create diverse and complex oxindole scaffolds. researchgate.netrsc.org The chemical reactivity of the 2-oxindole core, particularly its ability to undergo reactions in the presence of both chiral and achiral catalysts, has been thoroughly explored. researchgate.netrsc.org

The versatility of the 2-oxindole scaffold is further highlighted by its presence in numerous commercially available drugs and its application as a synthetic intermediate for a wide range of heterocyclic compounds with interesting biological properties. iiserpune.ac.in The development of efficient and environmentally benign synthetic methods for the functionalization of the 2-oxindole core, particularly at the C3 position, remains an area of intense focus in organic synthesis. iiserpune.ac.in

Overview of Biologically Active Indolin-2-one Derivatives

Indolin-2-one derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery programs. These derivatives have demonstrated potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. iiserpune.ac.in The therapeutic applications of 2-oxindole derivatives are diverse and include their use as Aurora B inhibitors and for the treatment of conditions like idiopathic pulmonary fibrosis (IPF). iiserpune.ac.in

The 3-substituted-3-hydroxy-2-oxindole scaffold is at the heart of several bioactive natural products, including convolutamydines, arundaphine, and donaxaridine. researchgate.net These compounds and their synthetic analogues have shown potent antioxidant, anti-HIV, and neuroprotective properties. researchgate.net The isatin (B1672199) core, a related dione (B5365651) derivative of indole, is a well-known natural product and a versatile building block for synthesizing a wide variety of biologically active compounds, including antitumorals and antivirals. wikipedia.org

Table 1: Examples of Biologically Active Indolin-2-one Derivatives and their Activities

| Compound/Derivative Class | Biological Activity | Reference |

| 2-Oxindole Derivatives | Anticancer, Antiviral, Antimicrobial, Anti-inflammatory | iiserpune.ac.in |

| 3-Substituted-3-hydroxy-2-oxindoles | Antioxidant, Anti-HIV, Neuroprotective | researchgate.net |

| Isatin (1H-indole-2,3-dione) | Antitumoral, Antiviral | wikipedia.org |

| Indirubin | Antileukemic | nih.gov |

| Combretastatin A-4 (CA-4) Analogues | Antitumor, Antiangiogenic | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-hydroxy-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-10(2)7-5-6(12)3-4-8(7)11-9(10)13/h3-5,12H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMYKLYNZCWHTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)O)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360928 | |

| Record name | 5-Hydroxy-3,3-dimethylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80711-56-4 | |

| Record name | 5-Hydroxy-3,3-dimethylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-3,3-dimethylindolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Hydroxy 3,3 Dimethylindolin 2 One and Its Analogues

Strategies for Indolin-2-one Core Construction

The synthesis of the indolin-2-one scaffold can be achieved through a variety of chemical transformations. These methods provide access to a wide range of substituted oxindoles, which are valuable intermediates for the synthesis of more complex molecules.

Catalytic Aldol Transformations Involving Isatins

Catalytic aldol transformations of isatins represent a powerful and efficient method for the construction of 3-alkyl-3-hydroxyindolin-2-ones, which are key precursors to compounds like 5-Hydroxy-3,3-dimethylindolin-2-one. These reactions involve the addition of an enolizable ketone to the C3-carbonyl group of an isatin (B1672199) derivative, creating a new carbon-carbon bond and a stereogenic center at the C3 position. researchgate.net

One notable approach is the use of organocatalysts, such as L-proline-derived bifunctional organocatalysts, to facilitate the asymmetric aldol condensation of ketones with isatins. This strategy allows for the enantioselective synthesis of a variety of 3-alkyl-3-hydroxyindolin-2-ones in excellent yields and with good to excellent enantiomeric excess. researchgate.net The reaction parameters, including the choice of catalyst, solvent, temperature, and additives, can be varied to optimize the stereoselectivity. researchgate.net For instance, the use of a co-catalyst like LiOH has been shown to improve the enantioselectivity in certain cases. researchgate.net

Cross-aldol reactions between isatins and carbonyl compounds are considered one of the most effective methods for forming the carbon-carbon bond at the C3 position. researchgate.net These reactions have been successfully applied to the synthesis of biologically active 3-substituted 3-hydroxyindolin-2-ones through the reaction of isatin and its derivatives with acetaldehyde. nih.gov This method offers a rapid, protecting-group-free, and metal-free route to these valuable compounds. nih.gov

| Catalyst Type | Ketone | Isatin Derivative | Product | Key Features |

| L-proline-derived organocatalyst | Various ketones | Substituted isatins | 3-Alkyl-3-hydroxyindolin-2-ones | High yields, good to excellent enantioselectivity researchgate.net |

| Organocatalyst with LiOH | Acetone | Substituted isatins | 3-Hydroxy-3-alkyl-2-oxindole derivatives | Good enantioselectivity, up to 99% ee for some substrates researchgate.net |

| None (metal-free) | Acetaldehyde | Isatin and its derivatives | 3-Substituted 3-hydroxyindolin-2-ones | Rapid, enantioselective, protecting-group-free nih.gov |

Zinc-Mediated Barbier-Type Reactions for 3-Hydroxy-3-alkyl-2-oxindoles

Zinc-mediated Barbier-type reactions provide a robust and environmentally friendly method for the synthesis of 3-hydroxy-3-alkyl-2-oxindoles from isatins. ias.ac.in This reaction is an organometallic process where an alkyl halide, a carbonyl group (in this case, the C3-carbonyl of isatin), and a metal such as zinc react to form an alcohol. wikipedia.org A key feature of the Barbier reaction is the in situ generation of the organometallic species. wikipedia.org

A notable advantage of this method is its compatibility with aqueous conditions, which aligns with the principles of green chemistry. ias.ac.inwikipedia.org The reaction can be carried out using un-activated zinc dust and solid ammonium chloride in water, yielding the desired products in moderate to good yields. ias.ac.in In many instances, the products can be isolated in analytically pure form without the need for column chromatography. ias.ac.in

Mechanochemical approaches, utilizing ball-milling, have also been developed for zinc-mediated Barbier-type allylations. organic-chemistry.orgresearchgate.net This solvent-free or low-solvent method is operationally simple and does not require an inert atmosphere or dry solvents. organic-chemistry.orgresearchgate.net The mechanical activation of zinc through ball-milling facilitates the coupling of allyl halides with aldehydes and ketones. organic-chemistry.org

| Metal | Reagents | Reaction Conditions | Product | Key Features |

| Zinc dust | Isatins, Alkyl halides, NH₄Cl | Aqueous | 3-Hydroxy-3-alkyl-2-oxindoles | Eco-friendly, rapid, moderate to good yields ias.ac.in |

| Zinc | Aldehydes/Ketones, Allyl halides | Ball-milling, DMSO (liquid-assisted grinding) | Homoallylic alcohols | Operationally simple, no inert atmosphere required, scalable organic-chemistry.orgresearchgate.net |

Enantioselective Alkynylation of Isatins and Isatin-Derived Ketimines

The enantioselective alkynylation of isatins is a highly efficient method for synthesizing 3-alkynyl-3-hydroxy-2-oxindoles, which are valuable chiral building blocks. researchgate.net This reaction involves the addition of a terminal alkyne to the C3-carbonyl of an isatin or the C=N bond of an isatin-derived ketimine in the presence of a chiral catalyst.

Several catalytic systems have been developed to achieve high enantioselectivity. A common protocol utilizes terminal alkynes and dimethylzinc (Me₂Zn) in the presence of a catalytic amount of a chiral perhydro-1,3-benzoxazine. researchgate.netresearchgate.net This method is effective for a broad range of aryl- and alkyl-substituted terminal alkynes and isatin derivatives, providing moderate to excellent enantioselectivity under mild conditions. researchgate.net

Other successful catalytic systems include:

A cobalt/zinc bimetallic system using commercially available catalysts like cobalt bromide, a chiral bisphosphine ligand, and zinc triflate, which provides high yields and good enantioselectivities. acs.org

A bifunctional amidophosphine-urea/AgBF₄ complex, which combines metal catalysis and organocatalysis to achieve excellent enantioselectivities (up to 99% ee) and good yields. researchgate.net

A copper(I) catalyzed system with chiral aminophenol sulfonamide ligands, where a reversal of enantioselectivity can be achieved by slightly tuning the ligand structure and basic additives. acs.org

The addition to isatin-derived ketimines offers a novel route to chiral amines that are derivatives of oxindoles. researchgate.net The stereochemical outcome of the reaction can differ between isatins and their ketimine derivatives, with alkynylation occurring at the Si face of the carbonyl group in isatins and the Re face of the imine in ketimines. researchgate.net

| Catalytic System | Alkyne Source | Substrate | Product | Enantioselectivity |

| Chiral perhydro-1,3-benzoxazine / Me₂Zn | Terminal alkynes | Isatins and isatin-derived ketimines | 3-Alkynyl-3-hydroxy-2-oxindoles and 3-alkynyl-3-amino-2-oxindoles | Moderate to excellent researchgate.netresearchgate.net |

| Cobalt bromide / Chiral bisphosphine ligand / Zinc triflate | Terminal alkynes | Isatins and α-ketoesters | Tertiary propargylic alcohols | Good acs.org |

| Amidophosphine-urea/AgBF₄ complex | Terminal alkynes | Isatins | 3-Alkynyl-3-hydroxy-2-oxindoles | Up to 99% ee researchgate.net |

| Copper(I) / Chiral aminophenol sulfonamide ligands | Terminal alkynes | Isatins | 3-Alkynyl-3-hydroxy-2-oxindoles | Up to 97% ee (enantiodivergent) acs.org |

Decarboxylative Cyclization Approaches

Decarboxylative cyclization has emerged as a sustainable and atom-economical strategy for the synthesis of heterocyclic compounds, including the oxindole (B195798) core. acs.org This approach often utilizes readily available carboxylic acids as radical precursors. acs.org

A notable example is the photoredox iron-catalyzed decarboxylative radical cyclization for the synthesis of oxindoles. acs.org This method employs FeCl₃ as a catalyst and proceeds via a ligand-to-iron charge transfer mechanism under visible light irradiation. The reaction operates efficiently at room temperature and demonstrates a broad substrate scope and good functional group tolerance. acs.org This process offers a scalable pathway for the synthesis of oxindole derivatives. acs.org

While direct examples leading to this compound are not explicitly detailed, the general applicability of this methodology suggests its potential for accessing a variety of substituted indolin-2-ones.

Nucleophilic Addition Reactions to 3-Hydroxy-2-oxindoles

3-Hydroxy-2-oxindoles are versatile intermediates that can undergo nucleophilic addition reactions to introduce a second substituent at the C3 position, leading to the formation of 3,3-disubstituted oxindoles. The hydroxyl group at the C3 position can act as a leaving group, often facilitated by an acid catalyst, allowing for the addition of various nucleophiles.

Lewis acid-catalyzed Friedel–Crafts alkylation of 3-hydroxy-2-oxindoles with electron-rich aromatic compounds is a prominent example of this strategy. nih.gov Various Lewis acids, such as Sc(OTf)₃, In(OTf)₃, and FeCl₃, can effectively catalyze this reaction, affording 3,3-disubstituted oxindoles in moderate to excellent yields with high regioselectivity. nih.gov This protocol has been successfully extended to a range of electron-rich aromatics, including anisole, furan, and indole. nih.gov

| Lewis Acid | Nucleophile | Substrate | Product | Key Features |

| Sc(OTf)₃, In(OTf)₃, Zn(OTf)₂, FeCl₃ | Electron-rich phenols | 3-Hydroxy-2-oxindoles | 3-Aryl-3-hydroxy-2-oxindoles | Moderate to excellent yields, excellent regioselectivity nih.gov |

| Various Lewis acids | Anisole, furan, indole | 3-Hydroxy-2-oxindoles | 3,3-Disubstituted oxindoles | Good to excellent yields nih.gov |

Synthesis of Schiff Base Derivatives

Schiff bases of isatin are synthesized through the condensation reaction between the C3-carbonyl group of an isatin derivative and a primary amine. nih.govqu.edu.qa This reaction is a versatile method for introducing a wide range of substituents at the C3 position, leading to a diverse library of isatin-based Schiff bases. nih.govrsc.org

The synthesis typically involves reacting isatin or a substituted isatin with an appropriate amine, such as an aromatic amine, in a suitable solvent like ethanol. nih.gov The reaction can be catalyzed by acids. For instance, novel Schiff bases have been synthesized by the condensation of imesatin (formed from the reaction of isatin with p-phenylenediamine) with various aromatic aldehydes. nih.gov

In some procedures, isatin is first N-alkylated, for example with benzyl iodide, before being reacted with amines like sulphanilamide or 4-methyl sulphonyl aniline to form the corresponding Schiff bases. sysrevpharm.org The synthesis of isatin-based Schiff bases is a straightforward and efficient method for creating complex molecules with potential biological activities. nih.govqu.edu.qarsc.orgsysrevpharm.org

| Isatin Derivative | Amine/Aldehyde | Product |

| 3-Hydrazino-isatin | Aryl aldehydes, hetero-aryl aldehydes, dialdehydes | Isatin-based Schiff bases rsc.org |

| Imesatin | Different aromatic aldehydes | Novel Schiff bases of isatin nih.gov |

| N-benzylated isatins | Sulphanilamide, 4-methyl sulphonyl aniline | N-benzylisatin Schiff bases sysrevpharm.org |

| Isatin | Aniline derivatives | Schiff bases qu.edu.qa |

Acid-Catalyzed Reactions with 2,3,3-Trimethylindolenines

One of the foundational methods for constructing the indole and indolenine framework is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. wikipedia.orgnih.govyoutube.com This reaction proceeds through a phenylhydrazone intermediate, which, under acidic conditions, tautomerizes to an enamine. A subsequent acs.orgacs.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, yields the indole ring. wikipedia.orgnih.gov

In the context of 2,3,3-trimethylindolenines, these can be synthesized via the Fischer method by reacting a suitable phenylhydrazine with isopropyl methyl ketone. nih.gov The choice of acid catalyst is crucial, with options including Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, FeCl₃). nih.gov While the direct acid-catalyzed conversion of a pre-formed 2,3,3-trimethylindolenine to an indolin-2-one is less commonly documented as a primary synthetic route, acid-catalyzed conditions are fundamental to the formation of the core indolenine structure from which indolin-2-ones can be derived through subsequent oxidation steps. For instance, 2,3,3-trimethylindolenines can be functionalized, such as through nitration using a mixture of sulfuric and nitric acid, to produce intermediates like 5-nitro-2,3,3-trimethylindolenine, which can then be further modified. chemspider.com

Functionalization and Derivatization at Key Positions

The indolin-2-one core is a versatile scaffold that allows for extensive functionalization at several key positions, enabling the synthesis of a diverse library of compounds with varied properties.

Direct functionalization of the C(sp³)–H bonds of the indolin-2-one core represents an efficient strategy for introducing molecular complexity. Iron-catalyzed reactions have emerged as a powerful tool for both hydroxylation and alkylation.

A notable method involves the direct oxidative alkylation and hydroxylation between indolin-2-ones and alkyl-substituted N-heteroarenes. nih.gov This reaction is catalyzed by a simple iron salt and utilizes air as the terminal oxidant, making it an environmentally benign process that produces only water as a byproduct. nih.gov This approach allows for the direct formation of a C-C or C-O bond at the C3 position of the indolinone.

Iron catalysis is also effective for the regioselective C–H bond alkylation of indolines with unactivated alkyl chlorides, proceeding through a chelation-assisted mechanism. acs.org Furthermore, iron salts can catalyze the oxidative cross-coupling of indolin-2-ones with various nucleophiles, including aminobenzamides, via a dual C-H functionalization pathway, again using molecular oxygen from the air as the oxidant. nih.gov

Table 1: Examples of Iron-Catalyzed Functionalization of Indolin-2-ones

| Catalyst | Reactants | Product Type | Oxidant | Key Features |

| Simple Iron Salt | Indolin-2-one, Alkyl-substituted N-heteroarene | 3-alkylated/hydroxylated indolin-2-one | Air (O₂) | Mild, ligand-free, base-free conditions. nih.gov |

| Iron Salt | Indolin-2-one, Aminobenzamide | 3-amino-functionalized indolin-2-one | Air (O₂) | Dual C-H functionalization. nih.gov |

| FeCl₂·4H₂O | Indolin-2-one, Indole | 3,3-disubstituted oxindole | Air (O₂) | Direct construction of all-carbon quaternary centers. rsc.org |

To explore new chemical space and biological activities, the indolin-2-one scaffold is often integrated with other heterocyclic systems to create hybrid molecules.

Thiazole Hybrids: Thiazole and thiazolidinone moieties can be linked to the indolin-2-one core to generate novel hybrid structures. These syntheses often involve multi-step sequences, starting from functionalized indoles that are then elaborated to include the thiazole ring.

Tropolone Hybrids: Tropolones are a class of seven-membered aromatic rings with unique electronic and biological properties. The synthesis of tropolone-containing hybrids can be achieved through various strategies, including oxidopyrylium cycloaddition reactions which provide a general pathway to highly oxygenated tropolones that can then be coupled with other scaffolds. nih.gov While direct synthesis of tropolone-indolinone hybrids is a specialized area, the general synthetic accessibility of diverse tropolones opens avenues for their incorporation into more complex molecular frameworks. nih.govnih.gov

Spirooxindoles, which feature a spirocyclic center at the C3 position of the indolin-2-one core, are a prominent class of complex natural products and synthetic compounds. Their rigid three-dimensional structure makes them attractive scaffolds in drug discovery.

Numerous synthetic strategies have been developed to access these architectures. Multicomponent reactions are particularly efficient, allowing for the rapid assembly of complex spirocyclic systems from simple starting materials. For example, the reaction of isatins, malononitrile, and a β-ketoester or β-diketone in the presence of a basic catalyst like piperidine can yield spiro[indoline-3,4′-pyrans]. nih.gov

Another common approach involves cycloaddition reactions. The [3+2] cycloaddition of azomethine ylides with 3-methyleneoxindolines is a powerful method for constructing spiro[indoline-3,3′-pyrrolidines]. nih.gov Spiro[indoline-3,3'-piperidine] derivatives have also been synthesized through gold(I)-catalyzed intramolecular cyclizations. acs.orgnih.gov

Table 2: Synthetic Approaches to Spirocyclic Indolin-2-ones

| Spiro-Ring System | Synthetic Method | Key Reagents | Reference |

| Spiro[indoline-3,4'-pyran] | Multicomponent Reaction | Isatin, Malononitrile, β-Ketoester | nih.gov |

| Spiro[indoline-3,3'-pyrrolidine] | [3+2] Cycloaddition | 3-Methyleneoxindole, Azomethine ylide | nih.gov |

| Spiro[indoline-3,3'-piperidine] | Gold(I)-Catalyzed Cyclization | N-alkenyl-2-aminoaryl propiolamides | acs.org |

| Spiro[indoline-pyranothiazole] | Grindstone Chemistry (MCR) | Isatin, Malononitrile, Rhodanine | medcraveonline.com |

Spectroscopic Characterization and Structural Elucidation in Academic Contexts

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for 5-Hydroxy-3,3-dimethylindolin-2-one is not widely available in public databases, the crystallographic analysis of structurally related indolin-2-one derivatives reveals common structural motifs and intermolecular interactions. Typically, the indolin-2-one core is largely planar, and the substituents at the 3- and 5-positions dictate the crystal packing through various intermolecular forces such as hydrogen bonding and van der Waals interactions. The hydroxyl group at the 5-position, for instance, would be expected to participate in hydrogen bonding, influencing the crystal lattice.

The general process of X-ray crystallography involves growing a single, high-quality crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed. This data is then used to generate an electron density map, from which the positions of the individual atoms can be determined.

For a hypothetical crystal of this compound, the expected crystallographic data would include the crystal system, space group, and unit cell dimensions, as illustrated in the interactive table below with example data for a related compound.

| Crystallographic Parameter | Example Value (for a related indolin-2-one derivative) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 12.345 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1002.5 |

| Z | 4 |

Note: The data in this table is illustrative for a related compound and not the actual data for this compound.

Elemental Analysis (C.H.N.) for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample, which can be compared to the theoretical values calculated from the molecular formula. This comparison is a crucial step in verifying the purity and confirming the identity of a newly synthesized compound.

For this compound, with a molecular formula of C₁₀H₁₁NO₂, the theoretical elemental composition can be calculated as follows:

Carbon (C): (10 * 12.01) / 177.20 * 100% = 67.78%

Hydrogen (H): (11 * 1.01) / 177.20 * 100% = 6.25%

Nitrogen (N): (1 * 14.01) / 177.20 * 100% = 7.91%

Oxygen (O): (2 * 16.00) / 177.20 * 100% = 18.06% (often determined by difference)

In a typical academic research paper, the results of elemental analysis are presented alongside the theoretical values to demonstrate the purity of the synthesized compound. A close agreement between the experimental and calculated values, usually within ±0.4%, is considered evidence of high purity.

The following interactive table shows the theoretical elemental composition of this compound and provides a column for hypothetical experimental results, illustrating how data would be presented to verify the compound's composition.

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 67.78 | 67.75 |

| Hydrogen (H) | 6.25 | 6.28 |

| Nitrogen (N) | 7.91 | 7.89 |

This analytical method, often performed using a CHN analyzer, involves the combustion of a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the determination of the mass percentages of carbon, hydrogen, and nitrogen.

Structure Activity Relationship Sar Studies of 5 Hydroxy 3,3 Dimethylindolin 2 One Derivatives

Positional and Substituent Effects on Biological Activity

The substituent at the C-3 position of the indolin-2-one ring is arguably the most critical determinant of biological selectivity and potency. nih.gov Modifications at this position, typically involving a Knoevenagel condensation to create a 3-ylideneindolin-2-one, directly influence the compound's interaction with the target protein, often a protein kinase. nih.gov The nature of the group attached via the exocyclic double bond dictates which specific kinases the molecule will inhibit.

Key findings from numerous studies highlight this principle:

Selectivity towards Receptor Tyrosine Kinases (RTKs): The identity of the C-3 substituent is pivotal in directing selectivity. Derivatives featuring a 3-[(five-membered heteroaryl ring)methylidenyl] moiety show high specificity for inhibiting the Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov In contrast, 3-(substituted benzylidenyl)indolin-2-ones that bear bulky groups on the phenyl ring exhibit high selectivity towards the Epidermal Growth Factor Receptor (EGFR) and Her-2 RTKs. nih.gov

Pyrrole Moieties: A common and effective substituent is a pyrrole ring. The anti-angiogenic drug Sunitinib, for example, features a (Z)-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one core structure. Further substitutions on this pyrrole ring can fine-tune activity. For instance, the introduction of a 2-(ethyl-amino)ethylcarbamoyl group at the C-4′ position of the pyrrole was found to significantly enhance antitumor activities.

Anti-inflammatory Activity: The C-3 substituent also governs other biological activities. In a study of derivatives designed for anti-inflammatory effects, a 3-(3-hydroxyphenyl)-indolin-2-one was identified as the most potent compound, demonstrating superior inhibition of nitric oxide production in macrophages. mdpi.com Electron-withdrawing groups like Cl, Br, and CF3 on the C-3 phenyl ring also conferred significant, albeit slightly lower, activity. mdpi.com

| C-3 Substituent Type | Primary Kinase Target(s) | Example/Reference Finding |

|---|---|---|

| (Five-membered heteroaryl ring)methylidenyl | VEGFR (Flk-1) | Derivatives are highly specific against VEGF RTK activity. nih.gov |

| (Substituted benzylidenyl) with bulky groups | EGFR, Her-2 | Showed high selectivity for EGF and Her-2 RTKs. nih.gov |

| Extended side chain | PDGF, VEGFR (Flk-1) | A compound with an extended side chain showed high potency and selectivity for PDGF and VEGF RTKs. nih.gov |

| 3-hydroxyphenyl | (Anti-inflammatory targets) | Showed the highest anti-inflammatory activity by inhibiting nitric oxide production. mdpi.com |

Substitutions on the aromatic "benzenoid" portion of the indolin-2-one core provide another critical avenue for modulating biological activity and optimizing pharmacokinetic properties. The C-5 position has been the most extensively studied.

Halogenation: The introduction of a halogen at the C-5 position is a common and often beneficial modification. Sunitinib, a leading kinase inhibitor, features a fluorine atom at C-5. This substitution is known to enhance inhibitory activity against key angiogenic targets like VEGFR-2 and Platelet-Derived Growth Factor Receptor β (PDGFRβ). The presence of chlorine or bromine at C-5 has also been shown to produce potent anti-proliferative agents.

Other C-5/C-6 Substituents: Beyond halogens, other groups can be introduced. The effect of a methoxy group (-OMe) at C-5 is highly dependent on the nature of the C-3 substituent, demonstrating the synergistic relationship between different parts of the molecule. Introducing a hydroxyl (-OH) or sulfhydryl (-SH) group at the C-5 position has been reported to significantly improve inhibitory activity against VEGFR-2 and PDGFRβ.

| C-5 Substituent | General Effect on Activity | Target(s) |

|---|---|---|

| Fluorine (-F) | Enhances inhibitory activity | VEGFR-2, PDGFRβ |

| Chlorine (-Cl) | Potent anti-proliferative activity | General anticancer |

| Bromine (-Br) | Potent anti-proliferative activity | General anticancer |

| Hydroxyl (-OH) / Sulfhydryl (-SH) | Significantly improves inhibitory activity | VEGFR-2, PDGFRβ |

| Methoxy (-OMe) | Effect is dependent on the C-3 substituent | Various Kinases |

The nitrogen atom at the N-1 position of the lactam ring is another key site for modification. The hydrogen atom present in the unsubstituted scaffold can act as a hydrogen bond donor, which is crucial for binding to the hinge region of many kinases. However, substitution at this position can also lead to enhanced activity, potentially by accessing different binding pockets or improving physicochemical properties.

Research indicates that anticancer activity can be strongly dependent on the presence of an N-substituent. nih.gov For example, some indolin-2-one derivatives showed limited activity against cancer cell lines specifically due to the absence of an alkyl group at the N-1 position. nih.gov In molecular modeling studies, an N-1 propyl group was shown to form favorable auxiliary van der Waals interactions with amino acid residues (Tyr121 and Ile16) in the target enzyme's active site. nih.gov The addition of N-aryl fragments has also been shown to improve activity against certain cancer cell lines. nih.gov This suggests that while the N-H bond is important for the canonical hinge-binding interaction, purposeful substitution at N-1 can yield compounds with improved or novel activity profiles.

Stereochemical Influence on Activity

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. For 3-ylideneindolin-2-one derivatives, the exocyclic double bond at the C-3 position gives rise to geometric isomers, designated as E (entgegen) and Z (zusammen). The relative orientation of the substituents across this double bond can significantly impact how the molecule fits into a protein's binding site.

However, the principle that geometric isomerism affects biological activity is well-established. In studies of other heterocyclic scaffolds, it has been demonstrated that one isomer can be significantly more potent than the other. nih.gov For indolin-2-ones, the Z-isomer is often found to be the more thermodynamically stable and biologically active form for kinase inhibition, as it places the key functional groups in the correct orientation for binding to the ATP pocket. The geometry dictates the spatial relationship between the hydrogen-bonding indolin-2-one core and the selectivity-determining group at C-3. Therefore, controlling and characterizing the stereochemistry of the C-3 double bond is a critical aspect of designing potent and selective derivatives.

Design Principles for Optimized Indolin-2-one Scaffolds

The extensive research into indolin-2-one derivatives has led to the establishment of clear design principles for optimizing this scaffold, particularly for the development of protein kinase inhibitors.

Core Scaffold as a Hinge Binder: The indolin-2-one nucleus serves as the foundational pharmacophore. The lactam N-H group (at N-1) and the C-2 carbonyl oxygen act as a hydrogen bond donor and acceptor, respectively. This arrangement mimics the adenine portion of ATP, allowing it to anchor within the ATP binding site by forming key hydrogen bonds with the "hinge region" of the kinase.

C-3 Substituent for Selectivity and Potency: As detailed in section 4.1.1, the group installed at the C-3 position projects out from the hinge region into a more variable part of the ATP pocket. Modifying this substituent is the primary strategy for achieving potency and selectivity for a specific kinase or kinase family. nih.gov The choice of aromatic, heteroaromatic, or aliphatic groups at C-3 allows the molecule to exploit unique features of the target kinase's active site.

Benzenoid Ring (C-5) for Fine-Tuning: Substituents on the benzenoid ring, especially at C-5, are used to fine-tune the electronic properties of the core and to make additional favorable contacts with the enzyme. As seen with Sunitinib, a C-5 fluoro group enhances potency. nih.gov These substitutions can also be used to modulate physicochemical properties like solubility and metabolic stability.

Solubilizing Groups for Pharmacokinetics: A major challenge in early indolin-2-one inhibitors was poor water solubility. nih.gov A key design principle, exemplified by the evolution of Sunitinib from its predecessor Semaxanib (SU5416), is the incorporation of a flexible, ionizable side chain. In Sunitinib, the N,N-diethylaminoethyl group, attached to the C-3 pyrrole moiety, imparts greater water solubility and oral bioavailability, which are critical for clinical success. nih.gov

By systematically applying these principles, the indolin-2-one scaffold can be rationally optimized to generate potent, selective, and drug-like molecules for a wide range of biological targets.

Mechanistic Investigations of Biological Activities

Enzyme Inhibition Studies

Based on available scientific literature, there are no specific studies detailing the inhibitory activity of 5-Hydroxy-3,3-dimethylindolin-2-one against Pyruvate Dehydrogenase Kinase (PDK). Research on PDK inhibitors has primarily focused on other chemical scaffolds.

There is no direct research available that describes the mechanism of α-glucosidase inhibition by this compound.

The scientific literature does not currently contain studies investigating this compound as a dual inhibitor of 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH).

Molecular Interactions with Biological Targets

The primary area of investigation for the indolin-2-one scaffold, closely related to this compound, involves its interaction with the oncogenic fusion protein EWS-FLI1.

Research into indolin-2-one derivatives has identified direct binding to the EWS-FLI1 oncoprotein. acs.org EWS-FLI1 is known to be a disordered protein, which typically prevents traditional structure-based drug design. nih.govresearchgate.net However, techniques like surface plasmon resonance have been successfully used to screen for compounds that can bind to it. researchgate.net

A key derivative, YK-4-279, was developed from a lead compound identified in such screenings. nih.gov Studies have demonstrated that a biotinylated version of an analog of YK-4-279 exhibits dose-dependent binding to immobilized EWS-FLI1, with a dissociation constant (Kd) of 4.8 ± 2.6 μM. acs.org This binding is specific, as no interaction was observed with a control protein (BSA). acs.org The interaction site is unique and does not appear to be occupied by other cellular proteins, making it an attractive target. nih.gov

Table 1: Binding Affinity of Indolin-2-one Derivative to EWS-FLI1

| Compound | Target Protein | Binding Affinity (Kd) | Reference |

|---|---|---|---|

| Biotinylated analog of YK-4-279 | EWS-FLI1 | 4.8 ± 2.6 μM | acs.org |

The oncogenic activity of the EWS-FLI1 fusion protein, which drives Ewing's Sarcoma, is dependent on its interaction with other cellular proteins, notably RNA Helicase A (RHA). nih.govresearchgate.net The indolin-2-one derivative YK-4-279 functions by specifically blocking this critical EWS-FLI1/RHA protein-protein interaction. nih.govresearchgate.net This disruption is a key mechanism for its anti-cancer activity.

The EWS-FLI1 fusion protein acts as an aberrant transcription factor. researchgate.net By binding to RHA, it modulates the transcription of target genes necessary for tumor growth. nih.gov The small molecule YK-4-279 physically binds to EWS-FLI1, preventing its association with RHA. nih.govresearchgate.net This intervention effectively inhibits the oncogenic function of the fusion protein. The functional consequence of this disruption was measured using a reporter assay for NR0B1, a downstream target of EWS-FLI1. In this system, YK-4-279 demonstrated a dose-dependent inhibition of EWS-FLI1's transcriptional activity. acs.org

Table 2: Functional Inhibition of EWS-FLI1 by an Indolin-2-one Derivative

| Compound | Assay | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| YK-4-279 | EWS-FLI1/NR0B1 reporter-luciferase assay | 0.35 μM | acs.org |

These findings establish a proof of principle that targeting the protein-protein interactions of cancer-specific transcription factors like EWS-FLI1 with small molecules from the indolin-2-one class is a viable therapeutic strategy. nih.govresearchgate.net

Mec

Pre Clinical Research and Biological Evaluation in Vitro and in Vivo

Cell-Based Assays

Comprehensive searches of scientific literature and research databases did not yield specific studies detailing the evaluation of 5-Hydroxy-3,3-dimethylindolin-2-one in cell-based assays. Consequently, there is no published data to report for the following subsections.

Cytotoxicity and Antiproliferative Assays in Cancer Cell Lines (e.g., HepG2, SK-GT2, A431, H1299)

There is currently no publicly available research data on the cytotoxic or antiproliferative effects of this compound against the cancer cell lines HepG2, SK-GT2, A431, or H1299.

Antimicrobial Susceptibility Testing (e.g., MIC determination)

No studies reporting the antimicrobial susceptibility testing of this compound, including the determination of Minimum Inhibitory Concentration (MIC) against any microbial strains, were found in the reviewed literature.

Biochemical Assays for Enzyme Activity

Information regarding the activity of this compound in biochemical assays designed to assess its effect on specific enzymes is not available in the current body of scientific literature.

In Vivo Efficacy Studies in Animal Models (e.g., anti-inflammatory models)

A thorough review of existing research revealed no in vivo efficacy studies conducted in animal models to evaluate the biological effects, such as anti-inflammatory properties, of this compound.

Future Directions and Research Perspectives

Development of Novel Indolin-2-one Chemotypes

The inherent versatility of the indolin-2-one core allows for extensive structural modification to generate novel chemotypes with enhanced potency and selectivity. A primary strategy involves molecular hybridization, where the indolin-2-one moiety is combined with other pharmacologically active scaffolds. This approach aims to create multifunctional molecules that can interact with multiple biological targets or possess improved pharmacokinetic properties.

Recent research has demonstrated the success of this strategy. For instance, novel indolin-2-one derivatives incorporating a thiazole moiety have been synthesized and shown to act as inhibitors of Dihydrofolate reductase (DHFR) and quorum sensing, exhibiting promising antimicrobial and antibiofilm activities. nih.gov Another approach involves linking the indolin-2-one core to a quinazolin-4-one ring system, which has yielded compounds with significant cytotoxic effects against cancer cell lines like HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer). mdpi.com These hybrid molecules are designed to act as potent protein kinase inhibitors, a well-established mechanism for many indolin-2-one-based anticancer drugs. mdpi.combenthamdirect.com

| Hybrid Chemotype | Target/Activity | Example Application | Reference |

|---|---|---|---|

| Thiazolo-indolin-2-one | DHFR Inhibition, Quorum Sensing Inhibition | Antimicrobial, Antibiofilm | nih.gov |

| Indolinone-quinazolin-4-one | Kinase Inhibition (CDK-2, CDK-4, VEGFR-2, EGFR) | Anticancer (Hepatocellular Carcinoma) | mdpi.com |

| Arylidene-indolin-2-one | Antifungal, Anticancer | Antifungal (Candida), Anticancer (MCF-7) | nih.gov |

| Indolin-2-one-chalcone | Anticancer | Anticancer (MDA-MB468, MCF-7) | nih.gov |

Exploration of New Therapeutic Areas

While indolin-2-one derivatives are renowned for their role as kinase inhibitors in oncology, ongoing research is actively exploring their therapeutic potential in a variety of other diseases. benthamdirect.comgrowingscience.com The ability to modify the scaffold allows for the fine-tuning of its biological activity against a diverse range of targets.

Infectious Diseases: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Indolin-2-one derivatives have shown potential in this area. For example, certain thiazolo-indoline compounds exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria and possess strong antibiofilm properties against pathogens like S. aureus and P. aeruginosa. nih.gov

Inflammation: Chronic inflammation is implicated in numerous diseases. Researchers have synthesized and evaluated a series of 3-substituted-indolin-2-one derivatives for their anti-inflammatory effects. mdpi.comnih.gov One such derivative, 3-(3-hydroxyphenyl)-indolin-2-one, demonstrated excellent inhibitory activity on nitric oxide (NO) production in macrophages and was found to suppress key inflammatory signaling pathways, including NF-κB and MAPK. mdpi.com

Other Novel Targets: The therapeutic reach of indolin-2-ones is expanding to novel protein targets. A recent study identified a 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one compound as a potent inhibitor of Human caseinolytic protease proteolytic subunit (HsClpP). nih.gov Since HsClpP plays a critical role in mitochondrial protein homeostasis and is implicated in cancer cell proliferation, its inhibition represents a novel strategy for cancer treatment. nih.gov

| Therapeutic Area | Biological Target/Pathway | Reported Activity | Reference |

|---|---|---|---|

| Infectious Disease | DHFR, Quorum Sensing | Antibacterial, Antibiofilm | nih.gov |

| Inflammation | NO Production, Akt, MAPK, NF-κB pathways | Anti-inflammatory | mdpi.com |

| Cancer (Novel Target) | HsClpP | Anti-tumor, Mitochondrial Disruption | nih.gov |

| Neurodegenerative Disease | Monoamine oxidase B | CNS Inhibition (Isatin, an oxidized derivative) | mdpi.com |

Integration of Advanced Synthetic and Computational Techniques

The discovery and optimization of indolin-2-one-based drug candidates are being significantly accelerated by the integration of modern synthetic and computational methodologies.

Advanced Synthesis: Efficient and versatile synthetic routes are crucial for generating libraries of diverse indolin-2-one derivatives for biological screening. Modern organic synthesis techniques, such as one-pot multicomponent reactions and novel oxidative cyclization methods, allow for the rapid construction of complex molecular architectures from simple precursors. researchgate.netnih.govorganic-chemistry.org These methods improve efficiency, reduce waste, and provide access to previously unattainable chemical space.

Computational Techniques: Computer-Aided Drug Design (CADD) has become an indispensable tool in medicinal chemistry. beilstein-journals.orgresearchgate.net For indolin-2-one research, these techniques are used to:

Identify and Validate Targets: Computational biology helps in identifying promising protein targets for therapeutic intervention.

Virtual Screening: Large chemical libraries can be computationally screened to identify potential indolin-2-one-based hits that are likely to bind to a target of interest. mdpi.com

Structure-Based Drug Design (SBDD): When the 3D structure of a target protein is known, techniques like molecular docking are used to predict the binding mode and affinity of indolin-2-one derivatives. beilstein-journals.orgfrontiersin.org This provides insights into the key interactions driving molecular recognition, guiding the design of more potent inhibitors. For example, docking studies have been crucial in understanding the interactions between indolin-2-one derivatives and the ATP-binding pocket of various kinases. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies are employed to build robust models that correlate the structural features of indolin-2-one derivatives with their biological activity. nih.gov These models can then be used to predict the activity of newly designed compounds before their synthesis, saving time and resources. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess the stability of the predicted binding poses and understand the conformational changes that occur upon ligand binding. frontiersin.orgnih.gov

Challenges and Opportunities in Indolin-2-one Research

Despite the significant promise of the indolin-2-one scaffold, several challenges remain in the development of new therapeutics. A key challenge is achieving high target selectivity to minimize off-target effects. benthamdirect.com The development of kinase inhibitors, for example, often faces the hurdle of distinguishing between highly similar ATP-binding sites across the human kinome. Furthermore, some reported inhibitors contain problematic functional groups that can lead to non-specific activity or false-positive results in high-throughput screening assays. nih.gov Overcoming issues related to assay interference, compound aggregation, and chemical reactivity is crucial for identifying genuinely viable lead compounds. nih.govacs.org

However, these challenges are balanced by immense opportunities. The structural simplicity and synthetic tractability of the indolin-2-one core make it an ideal starting point for drug discovery campaigns. The vast chemical space accessible through derivatization presents an opportunity to develop highly potent and selective modulators for a wide array of biological targets, extending far beyond the traditional focus on kinases. mdpi.com The integration of advanced computational and synthetic methods provides a powerful platform to rationally design next-generation indolin-2-one therapeutics with improved efficacy and safety profiles. The continued exploration of this privileged scaffold holds significant potential for addressing unmet medical needs across various diseases, from cancer and infectious diseases to inflammatory disorders.

Q & A

Q. Table 1: Synthetic Yields for Indolin-2-one Derivatives

| Compound | Method | Yield (%) | Reference |

|---|---|---|---|

| 4-Chloro-3-(cyclohexylmethyl)-1,3-dimethylindolin-2-one | Pd-catalyzed coupling | 37 | |

| 5-Hydroxy-3,4-dihydro-2(1H)-quinolinone | Acid-catalyzed cyclization | 98 (purity) |

Basic Question: Which analytical techniques are critical for structural confirmation of this compound?

Answer:

A combination of spectroscopic and crystallographic methods is essential:

- ¹H/¹³C NMR : Key signals include the indole NH (δ ~10–12 ppm) and quaternary C3 dimethyl groups (δ ~35–40 ppm in ¹³C) .

- HRMS : Confirm molecular formula (e.g., [M+H]+ observed at m/z 192.1012 for C₁₀H₁₃NO₂) with <2 ppm error .

- X-ray crystallography : Resolves stereochemistry; a related flavone derivative (Combretol) was analyzed using single-crystal diffraction to confirm methoxy/hydroxy substitution patterns .

Advanced Question: How can computational modeling predict the biological activity of this compound analogs?

Answer:

Step 1: Target Identification

Use databases like RCSB PDB to identify protein targets (e.g., kinases or DNA repair enzymes) .

Step 2: Docking Studies

Employ software like MOE (Molecular Operating Environment) to simulate ligand-protein interactions. For example, flavone derivatives with hydroxy/methoxy groups showed strong binding to tubulin (ΔG = -9.2 kcal/mol) .

Step 3: QSAR Analysis

Correlate substituent effects (e.g., electron-withdrawing groups at C5) with antitumor activity using regression models .

Advanced Question: How should researchers resolve contradictions in reported spectral data for indolin-2-one derivatives?

Answer:

Case Study : Conflicting ¹³C NMR shifts for C3 dimethyl groups (δ 34.5 vs. 38.2 ppm):

- Solvent effects : Compare data in CDCl₃ vs. DMSO-d₆; polar solvents deshield quaternary carbons .

- Crystallographic validation : Cross-reference NMR assignments with X-ray-derived bond angles .

- Isotopic labeling : Synthesize ¹³C-labeled analogs to unambiguously assign peaks .

Basic Question: What stability considerations are critical for handling this compound in aqueous solutions?

Answer:

- pH-dependent degradation : The hydroxyl group at C5 undergoes oxidation at pH >7. Stabilize with antioxidants (e.g., 0.1% ascorbic acid) .

- Light sensitivity : Store in amber vials; UV-Vis spectra show λmax at 280 nm, indicating photolability .

Advanced Question: How can structure-activity relationships (SAR) guide the design of bioactive indolin-2-one derivatives?

Answer:

Key Modifications and Observed Effects :

- C3 substituents : Bulky groups (e.g., cyclohexylmethyl) enhance lipophilicity and blood-brain barrier penetration .

- C5 hydroxyl : Essential for hydrogen bonding with enzymes (e.g., HDAC inhibitors); methylation reduces activity by 80% .

- Ring saturation : Dihydro analogs (e.g., 5-Hydroxy-3,4-dihydro-2(1H)-quinolinone) show improved solubility but lower potency .

Q. Table 2: Biological Activity of Selected Derivatives

| Derivative | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5-Hydroxy-3,7-dimethoxyflavone | Tubulin polymerization | 0.45 | |

| 3,7-Dimethylquercetin | Antioxidant | 12.3 |

Basic Question: What chromatographic methods are recommended for purifying this compound?

Answer:

- Normal-phase HPLC : Use silica columns with hexane/EtOAc gradients (80:20 to 50:50) for baseline separation of hydroxylated analogs .

- Preparative TLC : Resolve diastereomers using CH₂Cl₂/MeOH (95:5) .

Advanced Question: How can researchers validate the antitumor mechanisms of this compound in vitro?

Answer:

Experimental Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。